molecular formula C14H14ClN B1331226 Benzyl-(2-chloro-benzyl)-amine CAS No. 67342-76-1

Benzyl-(2-chloro-benzyl)-amine

Cat. No.: B1331226
CAS No.: 67342-76-1
M. Wt: 231.72 g/mol
InChI Key: RLPZBYLIRBRIPA-UHFFFAOYSA-N
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Description

Benzyl-(2-chloro-benzyl)-amine is an organic compound that features a benzyl group attached to a 2-chlorobenzylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl-(2-chloro-benzyl)-amine can be synthesized through several methods. One common approach involves the reaction of benzylamine with 2-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the base facilitating the nucleophilic substitution of the chlorine atom by the amine group.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Benzyl-(2-chloro-benzyl)-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzyl alcohols or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include benzyl alcohols, aldehydes, amines, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

Benzyl-(2-chloro-benzyl)-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism by which Benzyl-(2-chloro-benzyl)-amine exerts its effects involves interactions with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Benzyl chloride: A related compound with similar reactivity but lacking the amine group.

    2-Chlorobenzylamine: Shares the 2-chlorobenzyl moiety but without the additional benzyl group.

    Benzylamine: Contains the benzyl group but lacks the chlorine atom.

Uniqueness

Benzyl-(2-chloro-benzyl)-amine is unique due to the presence of both the benzyl and 2-chlorobenzyl groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPZBYLIRBRIPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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